

Application Note: Quantitative Analysis of 4-Ethenyloxane-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Ethenyloxane-4-carbaldehyde

CAS No.: 2361644-35-9

Cat. No.: B2852279

[Get Quote](#)

Executive Summary & Chemical Context

4-Ethenyloxane-4-carbaldehyde (C₈H₁₂O₂) is a functionalized heterocyclic building block often used in the synthesis of spirocyclic scaffolds and enzyme inhibitors.[1]

- Chemical Challenges:
 - Lack of Chromophore: The molecule lacks a strong UV chromophore, making direct HPLC-UV analysis insensitive.[1]
 - Reactivity: The aldehyde group is prone to oxidation (to 4-ethenyloxane-4-carboxylic acid) and the vinyl group presents a risk of polymerization or Michael addition.[1]
 - Volatility: Moderate volatility allows for GC analysis, but thermal instability in the injector port is a risk.

Recommended Strategy: To achieve trace-level quantification (ppm level) required for impurity profiling (ICH M7), Pre-column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) followed

by HPLC-UV is the Gold Standard.[1] For raw material assay (>98% purity), Headspace GC-MS is the efficient alternative.[1]

Physicochemical Profile

Property	Description	Analytical Implication
Structure	Tetrahydropyran ring with geminal vinyl and formyl groups at C4.[1]	Steric hindrance at C4 may slow down derivatization rates compared to linear aldehydes. [1]
Molecular Weight	140.18 g/mol	Suitable for GC-MS and LC-MS.[1]
Solubility	Soluble in ACN, MeOH, DCM; Sparingly soluble in water.	Use ACN/Water diluents to prevent phase separation.[1]
Reactivity	High (Oxidation/Polymerization).[1]	Critical: Samples must be prepared fresh or derivatized immediately.

Protocol A: High-Sensitivity HPLC-UV (DNPH Derivatization)

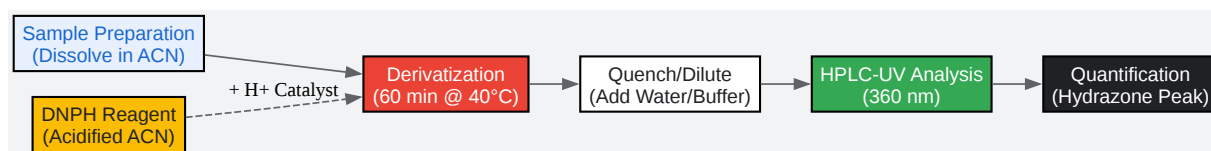
Primary Application: Trace impurity quantification (LOD < 0.5 ppm), Stability indicating method.
[1]

Mechanistic Rationale

Direct analysis is unstable.[1] We utilize 2,4-Dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable hydrazone derivative.[2]

- Benefit 1: Introduces a strong UV chromophore (nm).[1]
- Benefit 2: "Freezes" the chemical state of the aldehyde, preventing oxidation during analysis.
- Benefit 3: Increases molecular weight, improving retention on C18 columns.

Visual Workflow (DOT Diagram)



[Click to download full resolution via product page](#)

Caption: Workflow for the stabilization and quantification of **4-ethenyloxane-4-carbaldehyde** via DNP-H derivatization.

Detailed Methodology

Reagents:

- DNP-H Solution: 5 mg/mL DNP-H in Acetonitrile (ACN) containing 1% (v/v) Phosphoric Acid (). Note: Prepare fresh protected from light.[1]
- Diluent: 50:50 ACN:Water.[1]

Step-by-Step Procedure:

- Standard Preparation: Accurately weigh 10 mg of **4-ethenyloxane-4-carbaldehyde** reference standard into a 100 mL volumetric flask. Dissolve in ACN.[1] (Conc: 100 µg/mL).[1]
- Derivatization:
 - Transfer 1.0 mL of Standard/Sample solution into a 10 mL amber vial.
 - Add 1.0 mL of DNP-H Solution.
 - Cap and incubate at 40°C for 60 minutes. (Heat is required due to steric hindrance at the C4 position).[1]

- Quenching: Allow to cool, then add 2.0 mL of Water to quench the excess acid and match the mobile phase.
- Filtration: Filter through a 0.22 μm PTFE filter into an HPLC vial.

Instrument Parameters (HPLC-UV):

- Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 μm) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient:
 - 0-2 min: 40% B (Isocratic hold to elute excess DNPH)[1]
 - 2-15 min: 40% -> 90% B[1]
 - 15-18 min: 90% B[1]
 - 18.1 min: 40% B (Re-equilibration)
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 360 nm (Specific for hydrazones).[1][2]
- Temperature: 30°C.
- Injection Volume: 10 μL .

Protocol B: Headspace GC-MS (Direct Analysis)

Primary Application: Raw material assay, Residual solvent analysis.[1]

Mechanistic Rationale

Headspace sampling avoids contaminating the liner with non-volatile matrix components.[1]

Mass Spectrometry (MS) provides specificity (m/z 140) without needing derivatization, provided

the molecule is thermally stable at moderate temperatures.

Detailed Methodology

Sample Preparation:

- Dissolve 50 mg of sample in 10 mL of Dimethyl Sulfoxide (DMSO) or DMAc.[1] (High boiling point solvents are essential for headspace efficiency).[1]
- Transfer 1.0 mL into a 20 mL Headspace Vial.

Headspace Parameters:

- Incubation Temp: 80°C (Do not exceed 100°C to prevent vinyl polymerization).
- Incubation Time: 20 min.
- Syringe Temp: 90°C.

GC-MS Parameters:

- Column: DB-624 or VF-624ms (30 m x 0.25 mm, 1.4 µm).[1] Thick film needed for retention of volatiles.
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
- Oven Program:
 - 40°C hold for 3 min.
 - Ramp 10°C/min to 220°C.
 - Hold 2 min.
- Inlet: Split 10:1, 200°C.
- MS Detection: SIM Mode (Target Ion: m/z 140 [M]⁺; Qualifiers: m/z 111, 97).

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before every analytical run:

Parameter	Acceptance Criteria	Troubleshooting
Precision (RSD)	NMT 2.0% for 6 replicate injections.	Check injector seal; ensure derivatization reaction is complete.[1]
Resolution (Rs)	> 2.0 between Analyte-DNPH and Excess DNPH peaks.[1]	Adjust Gradient slope; Check column age.
Tailing Factor (T)	$0.8 < T < 1.5$	Tailing > 1.5 indicates secondary interactions (add more buffer/acid).[1]
LOD (Sensitivity)	S/N > 3 (Target: ~0.1 ppm).	Increase injection volume or concentrate sample.[1]

Common Pitfalls[1]

- Stereoisomers: The DNPH derivative may split into syn- and anti- isomers.[1] If two peaks appear close together with identical UV spectra, sum the areas for quantification.
- Excess Reagent: Ensure the DNPH peak (eluting early) does not co-elute with the analyte. The gradient start (40% B) is designed to separate the polar excess DNPH from the hydrophobic derivative.

References

- ICH Harmonised Guideline. (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). [Link](#)
- Sun, Z., et al. (2024).[3] "Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization." Journal of Chromatography A. [Link](#)
- BenchChem. (2025).[1][4][5] "Technical Guide: 4-Ethenyloxane-4-carboxylic Acid (CAS 2305255-31-4)." (Structural analog reference). [Link](#)[1]

- PubChem. (2025).[1][6] "Compound Summary: **4-ethenyloxane-4-carbaldehyde**." National Library of Medicine.[1] [Link\[1\]](#)
- Teasdale, A. (2020). Genotoxic Impurities: Strategies for Identification and Control.[1] Wiley. [1] (General reference for aldehyde control strategies).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Tetrahydro-2H-pyran-4-carboxaldehyde | C₆H₁₀O₂ | CID 9964078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [chromatographyonline.com](https://www.chromatographyonline.com) [[chromatographyonline.com](https://www.chromatographyonline.com)]
- 3. Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Methyloxane-4-carbaldehyde | C₇H₁₂O₂ | CID 20592388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of 4-Ethenyloxane-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2852279/docs#application-note-quantitative-analysis-of-4-ethenyloxane-4-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)